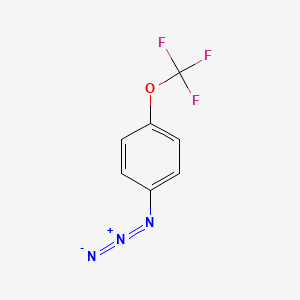

1-叠氮基-4-(三氟甲氧基)苯

描述

1-Azido-4-(trifluoromethoxy)benzene is a chemical compound with the empirical formula C7H4F3N3O . It has a molecular weight of 203.12 .

Molecular Structure Analysis

The molecular structure of 1-Azido-4-(trifluoromethoxy)benzene consists of a benzene ring substituted with an azido group (-N3) and a trifluoromethoxy group (-OCF3) .Physical And Chemical Properties Analysis

1-Azido-4-(trifluoromethoxy)benzene is a liquid at room temperature . It has a molecular weight of 203.12 and an empirical formula of C7H4F3N3O .科学研究应用

合成新化合物

1-叠氮基-4-(三氟甲氧基)苯及其衍生物主要用于合成新化合物。例如,使用叠氮甲基苯类化合物合成了尿嘧啶和胸苷的三唑衍生物,这些衍生物具有潜在的抑制钢铁酸性腐蚀活性的能力,展示了创造具有独特性能的材料的潜力 (Negrón-Silva et al., 2013)。

腐蚀抑制

其中一些合成的化合物,特别是1,4-二取代的1,2,3-三唑,已显示出作为腐蚀抑制剂的有希望的结果。电化学技术已被用于确定这些化合物的腐蚀抑制性能,表明它们在保护金属免受腐蚀方面的潜在应用 (Negrón-Silva et al., 2013)。

合成过程的发展

已经对与1-叠氮基-3,5-双-(三氟甲基)苯密切相关的化合物1-(叠氮基甲基)-3,5-双-(三氟甲基)苯的合成进行了安全和高效的优化。已开发了一个批处理过程,以产生94%的产率。由于可能产生有害副产品,该过程涉及重要的工程控制。为增强安全性,该过程进一步优化,以在微型毛细管反应器中运行,展示了在合成此类化学品时持续努力改进过程和安全性 (Kopach et al., 2009)。

生物共轭和生物分子组装

已开发了一种含有一组不同的生物共轭基团(包括叠氮基团)的苯衍生物。这种“即用型”交联试剂使得可以创建复杂且脆弱的三组分生物分子系统。通过快速准备多组分系统,展示了这种交联试剂在生物共轭和生物分子组装中的作用 (Viault et al., 2013)。

安全和危害

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is classified as a flammable liquid, and it can cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to handle this compound with appropriate personal protective equipment and to avoid breathing its dust, fume, gas, mist, vapors, or spray .

作用机制

Target of Action

The primary targets of 1-Azido-4-(trifluoromethoxy)benzene are matrix metalloproteases (MMPs), specifically MMP-7 and MMP-13 . These enzymes play a crucial role in the degradation of extracellular matrix proteins, which is a key process in tissue remodeling and disease progression in conditions such as cancer and arthritis.

Mode of Action

1-Azido-4-(trifluoromethoxy)benzene interacts with its targets, the MMPs, by inhibiting their enzymatic activity . This is achieved through the formation of a covalent bond with the zinc ion in the active site of the MMPs, thereby preventing them from degrading extracellular matrix proteins.

Biochemical Pathways

The inhibition of MMPs by 1-Azido-4-(trifluoromethoxy)benzene affects various biochemical pathways. Primarily, it impacts the extracellular matrix degradation pathway. By inhibiting MMPs, the compound prevents the breakdown of extracellular matrix proteins, thereby disrupting tissue remodeling and potentially slowing disease progression in conditions where this process is dysregulated .

Result of Action

The molecular and cellular effects of 1-Azido-4-(trifluoromethoxy)benzene’s action primarily involve the inhibition of MMP activity. This results in reduced degradation of extracellular matrix proteins, leading to changes in tissue structure and function. In the context of diseases such as cancer and arthritis, this could potentially slow disease progression .

生化分析

Biochemical Properties

1-Azido-4-(trifluoromethoxy)benzene plays a significant role in biochemical reactions, particularly in click chemistry and bioorthogonal labeling. It interacts with enzymes, proteins, and other biomolecules through its azido group, which can undergo cycloaddition reactions with alkynes to form stable triazole linkages. This interaction is highly specific and efficient, making 1-Azido-4-(trifluoromethoxy)benzene a useful tool for labeling and tracking biomolecules in complex biological systems .

Cellular Effects

1-Azido-4-(trifluoromethoxy)benzene has been shown to influence various cellular processes. It can affect cell signaling pathways by modifying proteins involved in these pathways through click chemistry reactions. This compound can also impact gene expression by labeling nucleic acids, allowing researchers to study transcriptional and translational processes. Additionally, 1-Azido-4-(trifluoromethoxy)benzene can alter cellular metabolism by interacting with metabolic enzymes, leading to changes in metabolite levels and flux .

Molecular Mechanism

The molecular mechanism of 1-Azido-4-(trifluoromethoxy)benzene involves its azido group, which can form covalent bonds with alkyne-containing biomolecules through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This reaction is highly specific and occurs under mild conditions, making it suitable for use in living cells. The resulting triazole linkage is stable and does not interfere with the function of the labeled biomolecule, allowing for precise tracking and analysis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-Azido-4-(trifluoromethoxy)benzene can change over time due to its stability and degradation. This compound is generally stable when stored at low temperatures (e.g., -20°C) and protected from light. Prolonged exposure to light or heat can lead to its degradation, reducing its effectiveness in biochemical applications. Long-term studies have shown that 1-Azido-4-(trifluoromethoxy)benzene can maintain its labeling efficiency and specificity over extended periods, making it a reliable reagent for in vitro and in vivo experiments .

Dosage Effects in Animal Models

The effects of 1-Azido-4-(trifluoromethoxy)benzene in animal models vary with different dosages. At low doses, this compound can effectively label biomolecules without causing significant toxicity or adverse effects. At high doses, it may exhibit toxic effects, including cellular stress and apoptosis. Threshold effects have been observed, where the compound’s labeling efficiency plateaus beyond a certain concentration, indicating that optimal dosages should be carefully determined for each specific application .

Metabolic Pathways

1-Azido-4-(trifluoromethoxy)benzene is involved in metabolic pathways that include interactions with various enzymes and cofactors. Its azido group can be metabolized by azide-reducing enzymes, leading to the formation of amines and other metabolites. These metabolic transformations can affect the compound’s labeling efficiency and specificity, highlighting the importance of understanding its metabolic fate in biological systems .

Transport and Distribution

Within cells and tissues, 1-Azido-4-(trifluoromethoxy)benzene is transported and distributed through passive diffusion and interactions with transporters and binding proteins. Its trifluoromethoxy group can enhance its lipophilicity, facilitating its uptake and distribution in lipid-rich environments. The compound’s localization and accumulation can be influenced by its interactions with specific cellular components, such as membranes and organelles .

Subcellular Localization

The subcellular localization of 1-Azido-4-(trifluoromethoxy)benzene is determined by its targeting signals and post-translational modifications. This compound can be directed to specific compartments or organelles through interactions with targeting peptides or proteins. Its activity and function can be modulated by its localization, allowing researchers to study its effects in different cellular contexts .

属性

IUPAC Name |

1-azido-4-(trifluoromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F3N3O/c8-7(9,10)14-6-3-1-5(2-4-6)12-13-11/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VECUNMGIOMEKNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N=[N+]=[N-])OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F3N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60745985 | |

| Record name | 1-Azido-4-(trifluoromethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60745985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

876012-82-7 | |

| Record name | 1-Azido-4-(trifluoromethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60745985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Azido-4-(trifluoromethoxy) benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

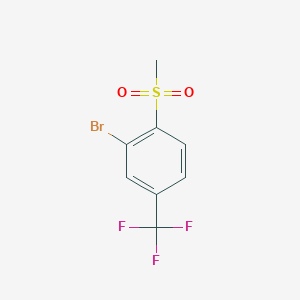

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-Bromo-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1376912.png)

![tert-Butyl 2-iodo-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridine-5-carboxylate](/img/structure/B1376916.png)

![4-Bromo-2-(tert-butyl)-7-(dimethoxymethyl)-6-iodooxazolo[4,5-C]pyridine](/img/structure/B1376917.png)

![Tert-butyl 5-methyl-1-oxa-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B1376918.png)

![6-Bromo-2-(trifluoromethyl)oxazolo[4,5-b]pyridine](/img/structure/B1376921.png)

![tert-Butyl (2-(tert-butyl)oxazolo[4,5-c]pyridin-7-yl)carbamate](/img/structure/B1376927.png)

![6-bromo-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine](/img/structure/B1376930.png)

![Tert-butyl 2-oxo-3-oxa-1,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B1376931.png)